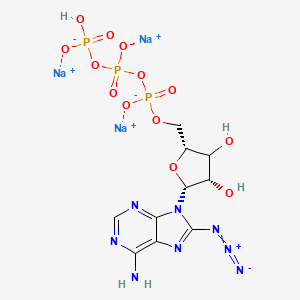
8-Azido-ATP (trisodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azido-ATP (trisodium), also known as 8-Azidoadenosine 5’-triphosphate trisodium, is a photoreactive nucleotide analog. This compound is particularly useful in the identification of proteins, such as DNA-dependent RNA polymerase. It contains an azide group, which makes it a valuable reagent in click chemistry, specifically for copper-catalyzed azide-alkyne cycloaddition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azido-ATP (trisodium) involves the introduction of an azido group at the 8-position of adenosine triphosphate. This is typically achieved through a series of chemical reactions that include the protection of functional groups, selective azidation, and subsequent deprotection steps. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of 8-Azido-ATP (trisodium) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is typically stored at low temperatures to maintain its stability over extended periods .
Chemical Reactions Analysis
Types of Reactions: 8-Azido-ATP (trisodium) undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne in the presence of a copper catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction of the azide group with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
Reagents: Copper sulfate, sodium ascorbate, DBCO, BCN.
Major Products: The major products formed from these reactions are triazole derivatives, which are valuable in various biochemical applications .
Scientific Research Applications
8-Azido-ATP (trisodium) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-Azido-ATP (trisodium) involves its incorporation into nucleotide-binding sites of proteins. Upon exposure to ultraviolet light, the azido group forms a highly reactive nitrene species, which covalently binds to nearby amino acid residues. This photoreactive property allows for the identification and characterization of protein-nucleotide interactions .
Molecular Targets and Pathways:
Molecular Targets: DNA-dependent RNA polymerase, ATP-binding proteins.
Pathways Involved: The compound is involved in pathways related to nucleotide metabolism and protein synthesis.
Comparison with Similar Compounds
8-Azidoadenosine: Similar to 8-Azido-ATP but lacks the triphosphate group.
2-Azido-ATP: Another azido-modified ATP analog with the azido group at the 2-position.
Uniqueness: 8-Azido-ATP (trisodium) is unique due to its specific azido modification at the 8-position, which provides distinct photoreactive properties and makes it particularly useful in click chemistry and photochemical crosslinking .
Properties
Molecular Formula |
C10H12N8Na3O13P3 |
|---|---|
Molecular Weight |
614.14 g/mol |
IUPAC Name |
trisodium;[[[(2R,4S,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N8O13P3.3Na/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(29-9)1-28-33(24,25)31-34(26,27)30-32(21,22)23;;;/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H,26,27)(H2,11,13,14)(H2,21,22,23);;;/q;3*+1/p-3/t3-,5?,6+,9-;;;/m1.../s1 |
InChI Key |
IPQLOBGZIWMBCQ-WSNIFWRSSA-K |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















